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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

RO7196472, more accurately known as autogene cevumeran (also referred to as BNT122 or
RO7198457), represents a paradigm shift in oncology, moving away from one-size-fits-all
treatments towards a highly personalized immunotherapeutic strategy. This investigational
treatment, jointly developed by BioNTech and Genentech, is an individualized neoantigen-
specific immunotherapy (iNeST) that leverages messenger RNA (mMRNA) technology to prime
the patient's immune system to recognize and eliminate cancer cells. This guide provides a
comprehensive technical overview of autogene cevumeran, including its mechanism of action,
manufacturing process, clinical trial data, and key experimental protocols.

Mechanism of Action: Harnessing the Immune
System Against Cancer

Autogene cevumeran is a therapeutic cancer vaccine designed to elicit a potent and targeted T-
cell response against tumor-specific neoantigens. These neoantigens are unique proteins that
arise from tumor-specific mutations and are therefore not present in healthy cells, making them
ideal targets for immunotherapy.

The core of the mechanism involves:
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Neoantigen ldentification: The process begins with the sequencing of a patient's tumor and a
matched normal tissue sample to identify tumor-specific mutations.

In Silico Prediction: Computational algorithms are then used to predict which of these
mutations will result in neoantigens that can be effectively presented by the patient's major
histocompatibility complex (MHC) molecules and recognized by T cells. Up to 20 of the most
promising neoantigen candidates are selected for inclusion in the vaccine.

MRNA Vaccine Synthesis: A personalized mRNA vaccine is manufactured that contains the
genetic code for the selected neoantigens.

Immune Activation: Upon administration, the mRNA is taken up by antigen-presenting cells
(APCs), such as dendritic cells. These APCs then translate the mRNA into the neoantigen
proteins and present them on their surface via MHC molecules.

T-Cell Priming and Attack: This presentation activates and expands neoantigen-specific
CD4+ and CD8+ T cells. These activated T cells can then recognize and kill cancer cells that
display the same neoantigens, leading to a targeted anti-tumor immune response.
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Mechanism of action for autogene cevumeran.

Clinical Development and Efficacy Data

Autogene cevumeran is currently being evaluated in multiple clinical trials across various
cancer types, including pancreatic ductal adenocarcinoma (PDAC), colorectal cancer, and
melanoma.

Pancreatic Ductal Adenocarcinoma (PDAC)
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A Phase 1 clinical trial (NCT04161755) investigated autogene cevumeran in combination with
the anti-PD-L1 immune checkpoint inhibitor atezolizumab and standard-of-care chemotherapy
in patients with resected PDAC.

Quantitative Data from Phase 1 PDAC Trial

Parameter Responders (n=8) Non-Responders (n=8)

Median Recurrence-Free

, Not Reached 13.4 months
Survival (RFS)
Patients Remaining Disease-
6 (75%) 1(12.5%)
Free at 3-Year Follow-up
Tumor Recurrence at 3-Year
2 (25%) 7 (87.5%)

Follow-up

Data compiled from multiple sources.

In this trial, a significant T-cell response was observed in 50% of the 16 patients who received
the vaccine. These vaccine-induced T cells were shown to persist for up to three years.
Patients who mounted an immune response to the vaccine (responders) had a significantly
longer recurrence-free survival compared to those who did not (non-responders).

Colorectal Cancer

A Phase 2 clinical trial (NCT04486378) is currently evaluating the efficacy of autogene
cevumeran compared to watchful waiting in patients with resected Stage Il (high risk) and
Stage lll colorectal cancer who are positive for circulating tumor DNA (ctDNA). The primary
endpoint of this study is disease-free survival. The trial is expected to enroll approximately 200
patients.

Malignant Melanoma

A Phase 2 study (IMcode001; NCT03815058) assessed autogene cevumeran in combination
with the anti-PD-1 antibody pembrolizumab versus pembrolizumab alone in patients with
advanced melanoma. The combination therapy did not demonstrate a significant improvement
in the primary endpoint of progression-free survival. However, a numerical trend towards
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improved overall survival was observed in the combination arm. Importantly, the majority of
patients who received the vaccine developed neoantigen-specific immune responses, and
broader responses were associated with a trend toward improved survival.

Experimental Protocols

Neoantigen Identification and Vaccine Manufacturing
Workflow

The production of a personalized autogene cevumeran vaccine is a multi-step process that
begins with the patient's own tumor.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Neoantigen Identification

Tumor & Normal Tissue Biopsy

(Whole Exome & RNA SequencingD

[Somatic Mutation Calling)

Identify up to 20 neoantigens

G\leoantigen Prediction & Selectior)

Vaccine Manufacturing

Personalized DNA Template Synthesis

In Vitro Transcription (IVT)

MRNA Purification & LNP Formulation

Final Vaccine Product

Click to download full resolution via product page

Workflow for vaccine creation and delivery.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b15580517?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Detailed Methodologies:

o Sample Acquisition: A sample of the patient's tumor and a matched normal tissue sample
(typically blood) are collected.

e Genomic and Transcriptomic Sequencing: Whole-exome and RNA sequencing are
performed on both the tumor and normal samples to identify genetic alterations specific to
the cancer cells.

» Mutation Calling: Bioinformatics pipelines are used to compare the sequencing data from the
tumor and normal samples to identify somatic (non-inherited) mutations.

» Neoantigen Prediction: A proprietary computational algorithm, part of BioNTech's iNeST
platform, is used to predict which of the identified mutations will result in neoantigens. This
prediction considers factors such as the predicted binding affinity of the resulting peptide to
the patient's MHC class | and class Il molecules.

o Neoantigen Selection: Up to 20 of the most immunogenic neoantigen candidates are
selected for inclusion in the personalized vaccine.

 DNA Template Synthesis: A DNA template encoding the selected neoantigens is synthesized.

e In Vitro Transcription (IVT): The DNA template is used in an in vitro transcription reaction to
produce the corresponding mRNA molecules.

o mMRNA Purification and Formulation: The synthesized mRNA is purified and then
encapsulated within lipid nanoparticles (LNPs). This formulation protects the mRNA from
degradation and facilitates its delivery into the patient's cells.

e Quality Control and Release: The final vaccine product undergoes rigorous quality control
testing before being released for administration to the patient.

Measurement of Imnmune Response: ELISpot Assay

The enzyme-linked immunospot (ELISpot) assay is a highly sensitive method used to quantify
the frequency of cytokine-secreting cells at the single-cell level. In the context of autogene
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cevumeran clinical trials, it is a key method for assessing the induction of neoantigen-specific
T-cell responses.

ELISpot Protocol Outline:

» Plate Coating: An ELISpot plate is coated with a capture antibody specific for the cytokine of
interest (e.g., interferon-gamma, IFN-y), which is a key indicator of T-cell activation.

o Cell Plating: Peripheral blood mononuclear cells (PBMCs) isolated from the patient's blood
are added to the wells of the coated plate.

o Antigen Stimulation: The cells are stimulated with pools of peptides corresponding to the
neoantigens included in the vaccine. A negative control (no peptide) and a positive control (a
general T-cell stimulant) are also included.

 Incubation: The plate is incubated to allow activated T cells to secrete the cytokine. The
secreted cytokine is captured by the antibody on the plate surface in the immediate vicinity of
the secreting cell.

o Detection: After incubation, the cells are washed away. A biotinylated detection antibody
specific for a different epitope of the cytokine is added, followed by a streptavidin-enzyme
conjugate.

e Spot Development: A substrate is added that is converted by the enzyme into an insoluble
colored precipitate, forming a spot at the location of each cytokine-secreting cell.

e Analysis: The spots are counted using an automated ELISpot reader. The number of spots
corresponds to the number of antigen-specific T cells in the sample.

Conclusion

Autogene cevumeran (RO7196472/BNT122) represents a highly promising and innovative
approach to cancer therapy. By leveraging a patient's unique tumor mutation profile to create a
personalized mRNA vaccine, it has the potential to induce a potent and durable anti-tumor
immune response. Early clinical data, particularly in pancreatic cancer, are encouraging and
have paved the way for larger, randomized trials. The continued development and refinement
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of this and similar personalized immunotherapies hold the potential to significantly improve
outcomes for patients with a variety of cancers.

 To cite this document: BenchChem. [RO7196472 (Autogene Cevumeran): A Personalized
MRNA Vaccine Approach to Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15580517#ro7196472-as-a-potential-
oncogene-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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